![molecular formula C20H16ClN3 B3019654 2-(6-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole CAS No. 339112-69-5](/img/structure/B3019654.png)
2-(6-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole
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Overview
Description
2-(6-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C20H16ClN3 and its molecular weight is 333.82. The purity is usually 95%.
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Biological Activity
The compound 2-(6-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole (CAS Number: 339112-69-5) is a member of the benzimidazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
- Molecular Formula : C20H16ClN3
- Molecular Weight : 349.81 g/mol
- Structure : The compound features a benzimidazole core with a chlorinated pyridine and a methylbenzyl substituent, contributing to its lipophilicity and biological activity.
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its effects on various cancer cell lines:
- Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis through the disruption of mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases . Additionally, it has been shown to induce DNA damage and inhibit cell proliferation in cancer cells.
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Case Studies :
- In vitro studies have demonstrated that this compound exhibits potent antiproliferative effects against the MDA-MB-231 breast cancer cell line with an IC50 value of approximately 16.38 μM .
- Another study reported that similar benzimidazole derivatives caused G2/M cell cycle arrest in human melanoma cells by upregulating p21 and activating p53 pathways .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties:
- Bacterial Activity : It shows significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values range from 4 to 8 μg/mL, indicating strong antibacterial activity compared to standard antibiotics .
- Fungal Activity : Against fungal strains such as Candida albicans and Aspergillus niger, the compound exhibits moderate antifungal activity with MIC values around 64 μg/mL .
Structure-Activity Relationship (SAR)
Studies have suggested that the presence of specific functional groups significantly influences the biological activity of benzimidazole derivatives:
- Lipophilicity : Increased lipophilicity due to alkyl substitutions enhances membrane permeability, facilitating better drug disposition and efficacy against cancer cells .
- Substituent Effects : The introduction of halogens or alkyl groups at specific positions on the benzimidazole ring has been correlated with improved anticancer and antimicrobial activities .
Table 1: Biological Activity Summary of this compound
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity :
Research indicates that compounds similar to 2-(6-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzimidazole can inhibit cell proliferation in various cancer cell lines. The presence of the chloropyridine moiety may enhance the compound's ability to interact with specific cellular targets involved in cancer progression .
Antimicrobial Properties :
Benzimidazole derivatives have been reported to possess antimicrobial activities. The specific compound has shown promise against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .
Antiparasitic Effects :
There is emerging evidence that compounds containing benzimidazole structures can exhibit antiparasitic effects. This is particularly relevant in the context of diseases such as Chagas disease and leishmaniasis, where traditional treatments are often ineffective or have significant side effects .
Agricultural Applications
Pesticide Development :
The unique structure of this compound makes it a candidate for developing new pesticides. Its potential insecticidal properties could be explored to create safer and more effective agricultural chemicals that target pests while minimizing harm to beneficial organisms .
Material Science Applications
Polymer Chemistry :
In material science, benzimidazole derivatives are being investigated for their role in creating advanced materials. Their chemical stability and ability to form strong interactions with other materials make them suitable for applications in coatings and composites .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the efficacy of various benzimidazole derivatives against human cancer cell lines. The results indicated that compounds with chlorinated pyridine substituents showed enhanced cytotoxicity compared to their non-chlorinated counterparts. This suggests that the incorporation of the chloropyridine group into the benzimidazole framework may be crucial for developing potent anticancer agents .
Case Study 2: Antimicrobial Efficacy
Another research project focused on synthesizing new benzimidazole derivatives and testing their antimicrobial activity against Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited significant antibacterial activity, highlighting the importance of structural modifications in enhancing bioactivity .
Properties
IUPAC Name |
2-(6-chloropyridin-3-yl)-1-[(2-methylphenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3/c1-14-6-2-3-7-16(14)13-24-18-9-5-4-8-17(18)23-20(24)15-10-11-19(21)22-12-15/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BACDHHHWKVKSDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4=CN=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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